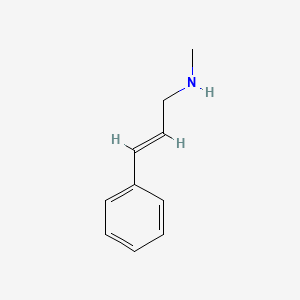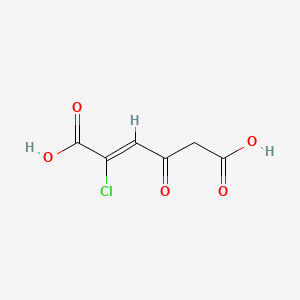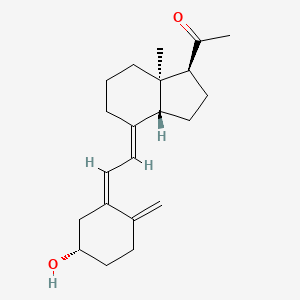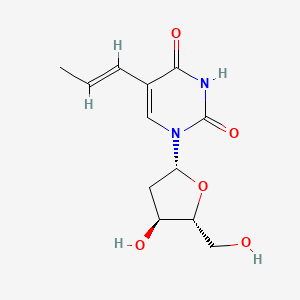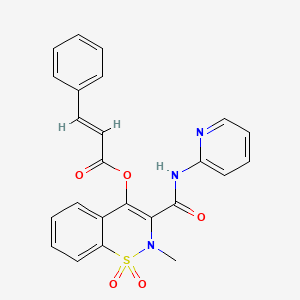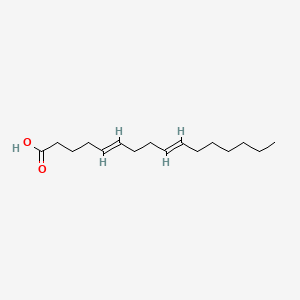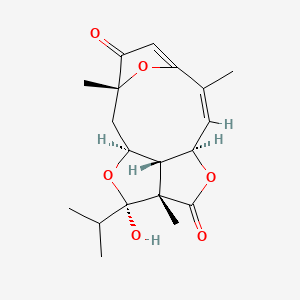
Eremantholide A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Eremantholide A is a furofuran.
This compound is a natural product found in Eremanthus elaeagnus, Lychnophora ericoides, and Eremanthus crotonoides with data available.
Wissenschaftliche Forschungsanwendungen
1. Structural Analysis and Synthesis
Eremantholide A and its derivatives have been a subject of extensive structural analysis, particularly using NMR techniques. Studies like those by Sass et al. (2021) have provided detailed structural assignments for various semi-synthetic eremantholides, enhancing understanding of their chemical properties and aiding in the development of new derivatives (Sass et al., 2021). Additionally, the asymmetric total synthesis of (+)-eremantholide A has been reported by Li and Hale (2007), showcasing advanced synthetic methods for this compound (Li & Hale, 2007).
2. Potential Therapeutic Uses
Research has explored the potential therapeutic applications of this compound and its derivatives. A notable study by Saúde-Guimarães et al. (2014) highlighted the antitumor activity of eremantholide C, a derivative, against various human tumor cell lines, suggesting its potential in cancer treatment (Saúde-Guimarães, Raslan, & Oliveira, 2014). Furthermore, Eliza et al. (2009) discussed the antidiabetic and antilipidemic effects of eremanthin from Costus speciosus in diabetic rats, indicating its possible role in managing diabetes (Eliza, Daisy, Ignacimuthu, & Duraipandiyan, 2009).
3. Pharmacological Properties
Several studies have investigated the pharmacological properties of this compound and its derivatives. For instance, Saúde et al. (2002) evaluated the antibacterial activity of eremantholide C and its derivatives against various bacterial strains, demonstrating its potential as an antibacterial agent (Saúde, Barrero, Oltra, Justicia, Raslan, & Silva, 2002).
4. Biochemical Studies
Biochemical studies involving this compound have provided insights into its stability and transformation. Henriques et al. (2017) developed a stability-indicating method for quantifying eremantholide C, contributing to the understanding of its stability under various conditions (Henriques, Saúde-Guimarães, Caldeira, & Souza, 2017). Additionally, Barrero et al. (1999) examined the microbial transformation of eremantholide C by fungi, providing valuable information on its biotransformation pathways (Barrero, Oltra, Raslan, & Saude, 1999).
Eigenschaften
CAS-Nummer |
58030-93-6 |
|---|---|
Molekularformel |
C19H24O6 |
Molekulargewicht |
348.4 g/mol |
IUPAC-Name |
(1S,3R,7Z,9R,12S,13R,15R)-13-hydroxy-3,7,12-trimethyl-13-propan-2-yl-10,14,16-trioxatetracyclo[7.5.1.13,6.012,15]hexadeca-5,7-diene-4,11-dione |
InChI |
InChI=1S/C19H24O6/c1-9(2)19(22)18(5)15-12(23-16(18)21)6-10(3)11-7-14(20)17(4,24-11)8-13(15)25-19/h6-7,9,12-13,15,22H,8H2,1-5H3/b10-6-/t12-,13+,15+,17-,18-,19-/m1/s1 |
InChI-Schlüssel |
LOILTCBRRAVDAF-POHAHGRESA-N |
Isomerische SMILES |
C/C/1=C/C2C3C(CC4(C(=O)C=C1O4)C)OC(C3(C(=O)O2)C)(C(C)C)O |
SMILES |
CC1=CC2C3C(CC4(C(=O)C=C1O4)C)OC(C3(C(=O)O2)C)(C(C)C)O |
Kanonische SMILES |
CC1=CC2C3C(CC4(C(=O)C=C1O4)C)OC(C3(C(=O)O2)C)(C(C)C)O |
Synonyme |
eremantholide |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


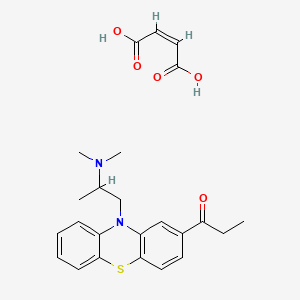
![5-[[4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-ethoxyphenoxy]methyl]furan-2-carboxylic acid](/img/structure/B1233301.png)
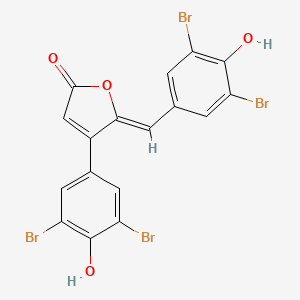
![N-[(Z)-[2-(1H-imidazol-2-yl)-1-phenylethylidene]amino]-3,4,5-trimethoxybenzamide](/img/structure/B1233304.png)
![omega-[(Methylsulfinyl)alkyl]glucosinolate](/img/structure/B1233305.png)
